Cas no 921938-02-5 (2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)-)

2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)- structure
921938-02-5 structure
Product name:2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)-
CAS No:921938-02-5
MF:C19H21NO3
MW:311.374945402145
CID:742717
PubChem ID:71421856

2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)-
    • (4R)-4-methyl-4-[2-(4-phenylmethoxyphenyl)ethyl]-1,3-oxazolidin-2-one
    • DTXSID80840901
    • 921938-02-5
    • (4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one
    • Inchi: InChI=1S/C19H21NO3/c1-19(14-23-18(21)20-19)12-11-15-7-9-17(10-8-15)22-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,21)/t19-/m1/s1
    • InChI Key: GRRNVVFPWPOYDV-LJQANCHMSA-N
    • SMILES: CC1(COC(=O)N1)CCC2=CC=C(C=C2)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 311.15214353g/mol
  • Monoisotopic Mass: 311.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 3.7

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